(3,5-Difluoro-2-(hexyloxy)phenyl)(methyl)sulfane
Overview
Description
(3,5-Difluoro-2-(hexyloxy)phenyl)(methyl)sulfane is a chemical compound with the molecular formula C13H18F2OS and a molecular weight of 260.34 g/mol. This compound is characterized by the presence of difluoro, hexyloxy, and methylsulfane groups attached to a phenyl ring, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Difluoro-2-(hexyloxy)phenyl)(methyl)sulfane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-difluorophenol, hexyl bromide, and methylthiol.
Reaction Conditions: The reaction conditions often include the use of a base (e.g., sodium hydroxide) and a solvent (e.g., dimethyl sulfoxide) to facilitate the nucleophilic substitution reactions.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality compound.
Chemical Reactions Analysis
Types of Reactions
(3,5-Difluoro-2-(hexyloxy)phenyl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfane.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the original sulfane.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
(3,5-Difluoro-2-(hexyloxy)phenyl)(methyl)sulfane has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,5-Difluoro-2-(hexyloxy)phenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The difluoro and hexyloxy groups contribute to its lipophilicity, enhancing its ability to penetrate cell membranes. The methylsulfane group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3,5-Difluoro-2-(methoxy)phenyl)(methyl)sulfane
- (3,5-Difluoro-2-(ethoxy)phenyl)(methyl)sulfane
- (3,5-Difluoro-2-(butoxy)phenyl)(methyl)sulfane
Uniqueness
(3,5-Difluoro-2-(hexyloxy)phenyl)(methyl)sulfane is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The hexyloxy group provides increased lipophilicity compared to shorter alkoxy chains, potentially enhancing its bioavailability and efficacy in various applications.
Properties
IUPAC Name |
1,5-difluoro-2-hexoxy-3-methylsulfanylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2OS/c1-3-4-5-6-7-16-13-11(15)8-10(14)9-12(13)17-2/h8-9H,3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYRUNDIDIMXGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1SC)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801226530 | |
Record name | Benzene, 1,5-difluoro-2-(hexyloxy)-3-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801226530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443336-83-1 | |
Record name | Benzene, 1,5-difluoro-2-(hexyloxy)-3-(methylthio)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443336-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,5-difluoro-2-(hexyloxy)-3-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801226530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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